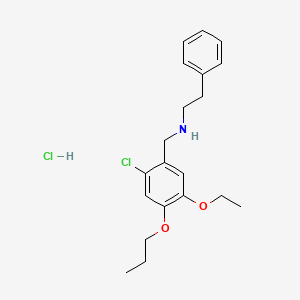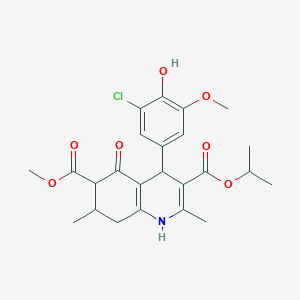
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride
説明
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride, also known as CP-55940, is a synthetic cannabinoid compound that is commonly used in scientific research applications. This compound was first synthesized in the 1970s and has been extensively studied for its potential therapeutic benefits.
作用機序
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride acts as a full agonist of both the CB1 and CB2 receptors, which are G-protein coupled receptors that are widely distributed throughout the body. When N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride binds to these receptors, it activates intracellular signaling pathways that lead to various physiological effects. The exact mechanisms of action of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride are still being studied, but it is believed to modulate the release of neurotransmitters and affect the activity of ion channels.
Biochemical and Physiological Effects:
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been shown to affect appetite, mood, and memory. N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been used in animal models to study the effects of cannabinoids on cancer, neurodegenerative diseases, and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of using N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on specific physiological processes. However, the use of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride in lab experiments is limited by its high cost and the need for specialized expertise in organic chemistry. Additionally, the use of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride in animal studies raises ethical concerns, as it is a potent psychoactive compound.
将来の方向性
There are several future directions for research on N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride. One area of interest is its potential therapeutic benefits for various diseases and disorders. N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have anti-inflammatory and neuroprotective properties, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have anti-cancer properties, which could make it a potential treatment for various types of cancer. Further research is needed to fully understand the therapeutic potential of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride and its limitations.
科学的研究の応用
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride is widely used in scientific research as a tool to study the endocannabinoid system and its effects on various physiological processes. This compound is a potent agonist of both the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been used to study the effects of cannabinoids on pain, inflammation, appetite, and mood.
特性
IUPAC Name |
N-[(2-chloro-5-ethoxy-4-propoxyphenyl)methyl]-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2.ClH/c1-3-12-24-20-14-18(21)17(13-19(20)23-4-2)15-22-11-10-16-8-6-5-7-9-16;/h5-9,13-14,22H,3-4,10-12,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVZGHJOZJZDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Cl)CNCCC2=CC=CC=C2)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethyl-1,2-ethanediamine hydrochloride](/img/structure/B4233117.png)
![N-{4-[5-phenyl-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4233119.png)
![3-pyridinyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4233144.png)



![1-[3-(4-fluorophenoxy)propyl]-3-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B4233164.png)
![2-{[6-iodo-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4233172.png)
![N-cyclopentyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4233178.png)
![5-chloro-1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4233186.png)
![1-(4-ethoxyphenyl)-3-[4-(1-piperidinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4233190.png)
![4-[(4-methylphenyl)amino]-5-nitrophthalonitrile](/img/structure/B4233208.png)
![ethyl 5-acetyl-2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4233218.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4233219.png)